N1,N1-Diethyl-2-methylbenzene-1,4-diamine hydrochloride N1,N1-Diethyl-2-methylbenzene-1,4-diamine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13456387
InChI: InChI=1S/C11H18N2.ClH/c1-4-13(5-2)11-7-6-10(12)8-9(11)3;/h6-8H,4-5,12H2,1-3H3;1H
SMILES:
Molecular Formula: C11H19ClN2
Molecular Weight: 214.73 g/mol

N1,N1-Diethyl-2-methylbenzene-1,4-diamine hydrochloride

CAS No.:

Cat. No.: VC13456387

Molecular Formula: C11H19ClN2

Molecular Weight: 214.73 g/mol

* For research use only. Not for human or veterinary use.

N1,N1-Diethyl-2-methylbenzene-1,4-diamine hydrochloride -

Specification

Molecular Formula C11H19ClN2
Molecular Weight 214.73 g/mol
IUPAC Name 1-N,1-N-diethyl-2-methylbenzene-1,4-diamine;hydrochloride
Standard InChI InChI=1S/C11H18N2.ClH/c1-4-13(5-2)11-7-6-10(12)8-9(11)3;/h6-8H,4-5,12H2,1-3H3;1H
Standard InChI Key GGNBJSVFJUWEMA-UHFFFAOYSA-N
Canonical SMILES CCN(CC)C1=C(C=C(C=C1)N)C.Cl

Introduction

Chemical Identity and Structural Characteristics

N1,N1-Diethyl-2-methylbenzene-1,4-diamine hydrochloride belongs to the phenylenediamine class of compounds. Its molecular formula is C₁₁H₁₉ClN₂, with a molecular weight of 214.74 g/mol . The IUPAC name derives from its substitution pattern: a benzene ring with diethylamino groups at the 1-position, a methyl group at the 2-position, and an amino group at the 4-position, stabilized as a hydrochloride salt .

Key Synonyms and Identifiers

  • CD-2 (Color Developer 2)

  • 4-(N,N-Diethyl)-2-methyl-p-phenylenediamine monohydrochloride

  • 2-Amino-5-(diethylamino)toluene monohydrochloride

  • EINECS 218-130-3 and UNII 39MIH70E0I

Synthesis and Manufacturing Processes

Nitrosation-Reduction Method

A patented synthesis route involves four stages :

  • Nitrosation: Diethyl aniline reacts with concentrated hydrochloric acid and sodium nitrite at 0–10°C to form an intermediate nitroso compound.

  • Reduction: Zinc powder in hydrochloric acid reduces the nitroso group to an amino group at 15–20°C.

  • Purification: The crude product is basified with sodium hydroxide, followed by vacuum distillation to isolate N1,N1-diethyl-2-methylbenzene-1,4-diamine.

  • Salification: The free base is treated with dry hydrogen chloride gas in benzene to yield the hydrochloride salt .

Catalytic Hydrogenation

An alternative method starts with diethyl-(2-methyl-4-nitro-phenyl)-amine, which undergoes hydrogenation using 10% palladium on carbon in methanol at room temperature. This step reduces the nitro group to an amine, achieving a 46.5% yield of the free base, subsequently converted to the hydrochloride salt .

Physicochemical Properties

PropertyValueSource
Melting Point233.5°C (dec.)
Boiling Point272°C at 760 mmHg
Density1.072 g/cm³
Flash Point122°C
SolubilitySoluble in polar solvents
Refractive Index1.578

The compound exhibits stability under inert gas storage (e.g., nitrogen) at 2–8°C but decomposes upon exposure to moisture or high temperatures .

Industrial and Analytical Applications

Photographic Development

CD-2 is a critical component in color photographic processes, where it acts as a primary developer agent. It facilitates the reduction of silver halides to metallic silver while oxidizing to form dye complexes, enhancing image contrast and color fidelity .

Environmental Monitoring

The hydrochloride salt’s high purity and sensitivity make it suitable for detecting trace pollutants in environmental samples. Its redox activity enables the quantification of oxidizing agents in water and soil matrices .

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing telmisartan impurities and other angiotensin II receptor antagonists, highlighting its role in drug development .

Analytical Characterization Techniques

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a Newcrom R1 column (mobile phase: acetonitrile/water/phosphoric acid) effectively separates and quantifies the compound. This method is scalable for preparative isolation and pharmacokinetic studies .

Spectroscopic Methods

  • UV-Vis Spectroscopy: Absorption maxima at 280–320 nm correlate with concentration in solution.

  • Mass Spectrometry (MS): Molecular ion peaks at m/z 214.74 confirm the molecular weight .

Future Research Directions

  • Green Synthesis: Optimizing catalytic hydrogenation to reduce reliance on zinc-based reductions .

  • Advanced Material Applications: Exploring its use in conductive polymers or metal-organic frameworks (MOFs) .

  • Environmental Impact Studies: Assessing biodegradation pathways and ecotoxicological effects .

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